N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
Description
N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a heterocyclic compound that features a pyrano[4,3-c]pyridazine core structure
Properties
Molecular Formula |
C16H16FN3O2 |
|---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C16H16FN3O2/c17-13-3-1-11(2-4-13)5-7-18-16(21)15-9-12-10-22-8-6-14(12)19-20-15/h1-4,9H,5-8,10H2,(H,18,21) |
InChI Key |
IMCUFKZDMBFCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=NN=C21)C(=O)NCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylacetonitrile with suitable reagents to form the desired pyrano[4,3-c]pyridazine core . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets make it a valuable tool in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetonitrile: A precursor in the synthesis of the target compound.
Pyridazine Derivatives: Compounds with similar core structures but different substituents, which may exhibit different biological activities and properties.
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its specific combination of a pyrano[4,3-c]pyridazine core with a 4-fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
